molecular formula C8H11N3O B3271128 1-Methyl-3-(3-methylpyridin-2-yl)urea CAS No. 54070-76-7

1-Methyl-3-(3-methylpyridin-2-yl)urea

Cat. No.: B3271128
CAS No.: 54070-76-7
M. Wt: 165.19 g/mol
InChI Key: SCOHKAYIHKSJHW-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring, which is substituted with a methyl group at the 3-position and a urea moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with methylamine and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the desired urea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Comparison with Similar Compounds

    1-Methyl-3-(2-pyridyl)urea: Similar structure but with the pyridine ring substituted at the 2-position.

    3-Methyl-1-(2-pyridyl)urea: Similar structure but with the methyl group at the 1-position of the pyridine ring.

Uniqueness: 1-Methyl-3-(3-methylpyridin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position of the pyridine ring and the urea moiety at the 1-position contribute to its unique reactivity and interactions with biological targets .

Properties

IUPAC Name

1-methyl-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-4-3-5-10-7(6)11-8(12)9-2/h3-5H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOHKAYIHKSJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284347
Record name N-Methyl-N′-(3-methyl-2-pyridinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54070-76-7
Record name N-Methyl-N′-(3-methyl-2-pyridinyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54070-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N′-(3-methyl-2-pyridinyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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